trans-Clovamide

Vue d'ensemble

Description

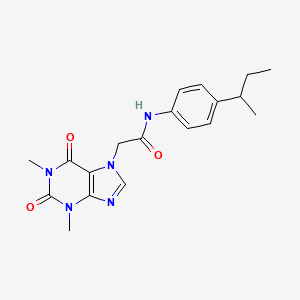

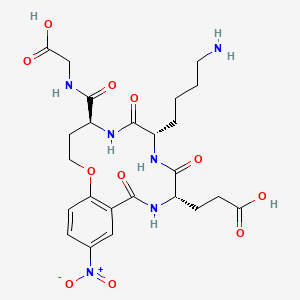

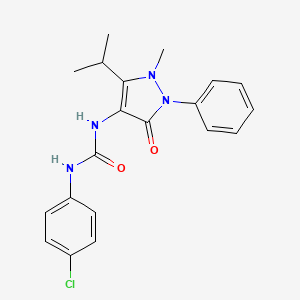

Trans-Clovamide, also known as N-caffeoyl-L-3,4-dihydroxyphenylalanine, is a derivative of caffeic acid. It belongs to the class of phenolamides, specifically hydroxycinnamic acid amides. This compound is naturally found in various plants, including Theobroma cacao (cocoa) and Trifolium pratense (red clover). This compound has garnered significant interest due to its potential health benefits, including antioxidant, anti-inflammatory, neuroprotective, antiplatelet, and anticancer properties .

Applications De Recherche Scientifique

Trans-Clovamide has a wide range of scientific research applications, including:

Chemistry: It is studied for its antioxidant properties and potential as a natural antioxidant in food and cosmetic products.

Biology: Research has shown that this compound exhibits anti-inflammatory and neuroprotective effects, making it a candidate for studying neurodegenerative diseases.

Medicine: Its antiplatelet and anticancer properties are being explored for potential therapeutic applications in cardiovascular diseases and cancer treatment.

Industry: This compound is used in the development of functional foods and nutraceuticals due to its health-promoting properties

Mécanisme D'action

Target of Action

Trans-Clovamide, a derivative of caffeic acid, is known to target the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival . It plays a key role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

This compound exerts its effects by inhibiting the activation of NF-κB, leading to a reduction in pro-inflammatory cytokine release and a decrease in O2•− generation . This suggests that this compound may have anti-inflammatory properties .

Biochemical Pathways

This compound is involved in the NF-κB signaling pathway . By inhibiting the activation of NF-κB, this compound can potentially downregulate the expression of genes involved in inflammation, immune response, and cell survival .

Pharmacokinetics

It is known that the o-methylation or reduction in the phenylpropanoid part may play an important role in the metabolic transformations of these compounds .

Result of Action

The inhibition of NF-κB activation by this compound leads to a reduction in pro-inflammatory cytokine release and a decrease in O2•− generation . This can result in anti-inflammatory, neuroprotective, and antioxidant effects . This compound also has anti-microbial activity against human pathogens such as influenza A subtype H5N1, Trypanosoma evansi, and Heliobacter pylori .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in the context of plant-pathogen interactions, this compound has been shown to inhibit the growth of three pathogens of cacao in the genus Phytophthora . It is also a substrate for cacao polyphenol oxidase and contributes to enzymatic browning . These findings suggest that the action, efficacy, and stability of this compound can be influenced by factors such as the presence of specific enzymes and pathogens .

Analyse Biochimique

Biochemical Properties

trans-Clovamide interacts with a variety of biomolecules. For instance, it has been found to have an affinity for estrogen receptor α (ERα), indicating potential interactions with hormone signaling pathways .

Cellular Effects

The cellular effects of this compound are diverse. It has been associated with antioxidant, anti-inflammatory, neuroprotective, antiplatelet/antithrombotic, and anticancer properties . These effects suggest that this compound may influence a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as ERα, potentially influencing enzyme activity and gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trans-Clovamide can be synthesized through a peptide coupling reaction between trans-caffeic acid and L-DOPA methyl ester. The reaction typically involves the use of coupling agents such as thionyl chloride in methanol to form the desired product . The synthetic route can be summarized as follows:

Starting Materials: Trans-caffeic acid and L-DOPA methyl ester.

Reaction Conditions: The reaction is carried out in the presence of thionyl chloride in methanol.

Product Formation: The resulting product is this compound, which can be purified and characterized using techniques such as nuclear magnetic resonance spectroscopy.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of engineered microbial hosts, such as Saccharomyces cerevisiae and Lactococcus lactis, has also been explored for the biosynthesis of clovamide and its analogues .

Analyse Des Réactions Chimiques

Types of Reactions

Trans-Clovamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents such as acyl chlorides and alkyl halides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, reduced clovamide derivatives, and various substituted clovamide compounds .

Comparaison Avec Des Composés Similaires

Trans-Clovamide can be compared with other similar compounds, such as:

Caffeoyl-N-tyrosine: Similar in structure but differs in the amino acid component.

Coumaroyl-N-tyrosine: Contains a coumaric acid moiety instead of caffeic acid.

Feruloyl-N-dopamine: Contains a ferulic acid moiety instead of caffeic acid.

Uniqueness

This compound is unique due to its specific combination of caffeic acid and L-DOPA, which imparts distinct antioxidant, anti-inflammatory, and neuroprotective properties. Its presence in cocoa and red clover also highlights its significance in the human diet and potential health benefits .

Propriétés

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZFXSWMDFBRGS-UXONFWTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53755-02-5 | |

| Record name | trans-Clovamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRANS-CLOVAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/973626KV9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is trans-Clovamide and where is it found?

A: this compound, chemically known as N-trans-caffeoyl-3-(3, 4-dihydroxyphenyl)-l-alanine, is a natural compound classified as a polyphenol. It was first discovered in red clover (Trifolium pratense) as part of research into disease resistance. [] It has also been isolated from the stems of Bakeridesia gaumeri, a plant used in traditional medicine. []

Q2: What are the known biological activities of this compound?

A: this compound has demonstrated significant antioxidant activity. Studies using the DPPH free radical scavenging assay showed its effectiveness in neutralizing free radicals. [] Research suggests that its antioxidant properties are attributed to the presence of polyphenols in its structure. [] In addition to its antioxidant activity, this compound, along with other compounds, displayed moderate inhibitory activity against nitric oxide production in LPS-activated RAW264.7 cells. []

Q3: How does the structure of this compound relate to its antioxidant activity?

A: this compound's antioxidant activity is linked to its polyphenolic structure. Specifically, the presence of caffeic acid and DOPA moieties contributes to its ability to scavenge free radicals. [] Researchers have synthesized derivatives of this compound to investigate structure-activity relationships. These studies revealed that modifications to the molecule's structure, particularly those affecting the polyphenol groups, directly impact its antioxidant potency. []

Q4: Are there efficient methods for synthesizing this compound and its derivatives?

A: Yes, researchers have developed effective methods for synthesizing this compound and its derivatives. One such method involves a peptide coupling reaction between L-phenylalanine (L-DOPA) and cinnamic acid derivatives. [] This approach facilitates the production of various structural analogs for exploring the impact of chemical modifications on antioxidant activity. [] Another study highlighted the scope and limitations of an efficient peptide coupling method specifically designed for synthesizing NFurylamino and N-Feruloylamino acid derivatives, including this compound. []

Q5: What analytical techniques are used to characterize and study this compound?

A: A combination of techniques is employed to characterize and study this compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) assists in determining the molecular weight and formula. [] Nuclear magnetic resonance spectroscopy (NMR), including 1D and 2D experiments, elucidates the compound's structure and connectivity. [] Circular dichroism (CD) spectroscopy provides insights into the spatial arrangement of atoms and chirality. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1682945.png)

![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)